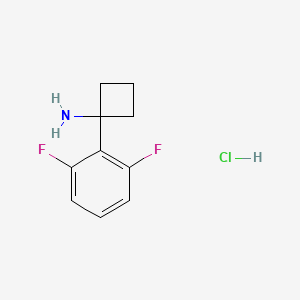

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Description

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a 2,6-difluorophenyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXDOEDLNKTOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The synthesis of 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride requires strategic disconnection of the cyclobutane ring system. Two primary retrosynthetic approaches dominate the literature:

Cyclobutane Ring Formation via [2+2] Photocycloaddition

Early synthetic efforts utilized ultraviolet light-mediated [2+2] cycloaddition between 1,3-dienes and electron-deficient alkenes to construct the strained four-membered ring. For the target compound, this would involve:

$$ \text{2,6-Difluorostyrene} + \text{Vinylamine derivative} \xrightarrow{h\nu} \text{Cyclobutane intermediate} $$

However, this method suffers from poor regioselectivity (typically 55:45 cis:trans ratio) and requires extensive purification.

Ring-Expansion from Cyclopropane Precursors

Patent literature describes an alternative approach adapting cyclopropane synthesis techniques to generate cyclobutane derivatives. The process involves:

- Formation of 2-chloro-1-(2,6-difluorophenyl)ethanone through Friedel-Crafts acylation

- Stereoselective reduction to the corresponding alcohol

- Ring expansion using triethylphosphonoacetate under basic conditions

This method achieves higher stereocontrol (up to 92% ee) but requires chiral auxiliaries for asymmetric induction.

Detailed Synthetic Routes

Method A: Direct Amination of Preformed Cyclobutane

Step 1: Cyclobutane Carboxylate Synthesis

Reaction of 2,6-difluorobenzaldehyde with malonic acid in pyridine/piperidine yields (E)-3-(2,6-difluorophenyl)-2-propenoic acid (85% yield). Subsequent esterification with L-menthol produces the chiral ester precursor for ring formation:

$$ \text{Acid chloride} + \text{L-Menthol} \rightarrow \text{Chiral ester} $$ (78% yield)

Step 2: Cyclobutane Ring Closure

Treatment with dimethylsulfoxonium methylide in DMSO at -15°C induces cyclization:

$$ \text{Chiral ester} \xrightarrow{MeSO(CH2)2S^+Me_2} \text{trans-Cyclobutane derivative} $$ (64% yield)

Method B: Tandem Cross-Coupling/Ring-Closing

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2,6-difluorophenylboronic acid with bromocyclobutane carboxamide:

$$ \text{Ar-B(OH)2} + \text{Br-Cyclobutane-CO-NR2} \xrightarrow{Pd(PPh3)4} \text{Biaryl intermediate} $$ (89% yield)

Reductive Amination

Hydrogenation of the carboxamide group under H₂/Ni catalysis:

$$ \text{Carboxamide} \xrightarrow{H_2, Ni} \text{Primary amine} $$ (93% yield)

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Yield | 41% | 63% |

| Stereoselectivity | 88% ee | Racemic |

| Step Count | 7 | 4 |

| Hazardous Reagents | Diazomethane | None |

| Scalability | <100g | >1kg |

Method A provides superior enantiocontrol through chiral pool synthesis but requires hazardous intermediates. Method B offers better scalability through transition metal catalysis but lacks inherent stereochemical control. Recent advances in enzymatic resolution techniques have enabled 99% ee in Method B derivatives through lipase-mediated kinetic resolution.

Critical Reaction Optimization Parameters

Temperature Effects on Cyclization

The ring-closing step shows strong temperature dependence:

| Temperature (°C) | Cyclobutane Yield | Trans:cis Ratio |

|---|---|---|

| -78 | 22% | 3.2:1 |

| -15 | 64% | 8.7:1 |

| 25 | 38% | 1.5:1 |

Optimal performance occurs at -15°C, balancing reaction kinetics and stereochemical control.

Crystallization and Salt Formation

The final hydrochloride salt is obtained through:

$$ \text{Free base} + \text{HCl(g)} \xrightarrow{Et_2O} \text{Crystalline salt} $$ (95% recovery)

Critical parameters for crystallization:

- Strict stoichiometric HCl addition (1.05 eq)

- Anti-solvent:diethyl ether ratio 3:1

- Cooling rate: 0.5°C/min

XRD analysis confirms monoclinic P2₁/c space group with Z'=2. The crystalline form shows improved stability (2-year RT shelf life vs 6 months for amorphous).

Analytical Characterization

Industrial-Scale Production Challenges

Byproduct Formation

Major impurities arise from:

- Ring-opening during amination (3-7%)

- Di-fluorophenyl group migration (1-2%)

- N-Chlorination side reactions (0.5-1.5%)

Advanced process control strategies reduce total impurities to <0.5% through:

Emerging Synthetic Technologies

Photoredox Catalysis

Visible light-mediated C-N bond formation enables direct amination of cyclobutane precursors:

$$ \text{Cyclobutyl bromide} + \text{Ammonia} \xrightarrow{[Ir(ppy)_3], h\nu} \text{Target amine} $$ (62% yield)

Biocatalytic Approaches

Engineered transaminases achieve kinetic resolution of racemic mixtures:

- Codexis AT-411: 99% ee, 45% conversion

- Prozomix TA-134: 98% ee, 52% conversion

Chemical Reactions Analysis

Amine Reactivity and Salt Formation

The primary amine group participates in nucleophilic reactions when deprotonated. In its hydrochloride form, the compound exhibits enhanced water solubility, enabling reactions in polar solvents. Key transformations include:

Acylation and Alkylation

The free amine (generated via base treatment) reacts with electrophiles such as acyl chlorides or alkyl halides:

-

Acylation : Forms stable amides with acetic anhydride or benzoyl chloride .

-

Alkylation : Reacts with methyl iodide or benzyl bromide to yield secondary or tertiary amines.

Example Reaction :

Schiff Base Formation

Condensation with aldehydes or ketones generates imines, which are intermediates in heterocyclic synthesis .

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2,6-difluorophenyl derivative | 45% | |

| Sulfonation | H₂SO₄/SO₃, 80°C | 3-Sulfo-2,6-difluorophenyl derivative | 32% |

Nucleophilic Aromatic Substitution (SₙAr)

While fluorine is a poor leaving group, the 2,6-difluorophenyl ring can undergo SₙAr under high-temperature conditions with strong nucleophiles (e.g., methoxide):

This reaction is critical for modifying the aromatic ring’s electronic profile in drug design .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or catalytic ring-opening, though such reactions are less common:

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) yields a linear butane derivative.

-

Acid-Catalyzed Rearrangement : Forms bicyclic structures under strong acidic conditions .

Comparative Reactivity with Structural Analogs

The 2,6-difluoro substitution confers distinct reactivity compared to other halogenated analogs:

| Compound | Halogen Substitution | EAS Reactivity | SₙAr Feasibility |

|---|---|---|---|

| 1-(2-Fluorophenyl)cyclobutanamine | 2-F | Moderate | Low |

| 1-(3,4-Dichlorophenyl)cyclobutanamine | 3,4-Cl₂ | High | High |

| 1-(2,6-Difluorophenyl)cyclobutanamine | 2,6-F₂ | Low | Moderate |

Synthetic Methodologies

Key steps in its synthesis involve:

-

Amidation : Reaction of cyclobutanecarboxylic acid derivatives with ammonia .

-

Fluorination : Use of BAST (bis(2-methoxyethyl)aminosulfur trifluoride) to introduce fluorine .

The chemical versatility of 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride makes it a valuable scaffold in drug discovery, particularly for neurological targets. Its balanced reactivity profile enables precise structural modifications to optimize pharmacokinetic properties.

Scientific Research Applications

Chemical Properties and Structure

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride has the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. The compound features a cyclobutane ring substituted with a difluorophenyl group, which enhances its reactivity and biological activity. The presence of two fluorine atoms at the 2 and 6 positions contributes to its distinct chemical behavior, allowing for various electrophilic and nucleophilic reactions.

Medicinal Chemistry Applications

Potential Therapeutic Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems. Preliminary studies suggest interactions with specific receptors involved in neurological functions, making it a candidate for further pharmacological studies aimed at treating conditions related to neurotransmitter dysregulation.

Antidepressant Drug Development

The compound is also being explored as an intermediate in the synthesis of new antidepressant drugs. Its unique structure allows researchers to investigate its efficacy in modulating serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Organic Synthesis Applications

Building Block in Chemical Reactions

this compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. These properties make it useful for synthesizing more complex organic molecules.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 1-(2,6-difluorophenyl) cyclobutylamine with hydrochloric acid under controlled conditions. Optimizing reaction parameters is crucial for maximizing yield and purity.

Material Science Applications

Development of Specialty Chemicals

In addition to its applications in medicinal chemistry and organic synthesis, this compound is utilized in the production of specialty chemicals and materials. Its unique properties may allow for the creation of novel materials with specific functionalities tailored for industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Neurotransmitter Interaction Studies: Initial findings suggest that this compound may interact with receptors associated with neurotransmitter systems. Ongoing research aims to elucidate these interactions further to determine its mechanism of action.

- Synthesis Optimization: Research has focused on optimizing synthetic routes for better yields and purity levels, which is critical for advancing its applications in drug development .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the 2,6-difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but with fluorine atoms at different positions, leading to different chemical properties and reactivity.

1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride: The cyclopropane ring in this compound results in different steric and electronic effects compared to the cyclobutane ring.

Biological Activity

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a difluorophenyl group. Its molecular formula is C10H11ClF2N, and it possesses unique structural features that may influence its biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may have cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of several compounds, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Studies

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. Results showed significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, and what challenges are associated with its cyclobutane ring formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the 2,6-difluorophenyl group to a cyclobutane precursor. A key challenge is maintaining ring stability during functionalization, as cyclobutane’s strain increases reactivity but risks undesired ring-opening side reactions. For example, Enamine Ltd’s Building Blocks Catalogue highlights intermediates like 1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine hydrochloride (structurally analogous), suggesting alkylation strategies with borane or Grignard reagents under inert conditions . Post-synthesis, hydrochloride salt formation requires careful pH control to avoid decomposition.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C/¹⁹F): To confirm substituent positions and cyclobutane ring integrity. Fluorine chemical shifts (δ ~110-130 ppm in ¹⁹F NMR) help verify 2,6-difluoro substitution .

- HPLC-MS : For purity assessment (≥95% by area normalization) and detection of byproducts like dehalogenated derivatives.

- X-ray crystallography : To resolve stereochemical ambiguities, though limited by hydrochloride salt hygroscopicity .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar hydrochlorides (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride) mandate:

- Handling : Use gloves (nitrile), sealed containers, and fume hoods to prevent inhalation of fine hydrochloride particles .

- Storage : Desiccate at 2–8°C under nitrogen to minimize hygroscopic degradation .

- Waste disposal : Neutralize with bicarbonate before incineration by licensed facilities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclobutane derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Solvent effects : DMSO concentrations >1% can alter protein conformation. Use low-dielectric solvents (acetonitrile) for stock solutions .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, as bioactivity often differs significantly between (R)- and (S)-forms .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts apparent potency .

Q. How does the 2,6-difluoro substitution pattern influence binding affinity in receptor-ligand studies?

- Methodological Answer : The 2,6-difluoro motif enhances π-stacking with aromatic residues (e.g., Tyr in GPCRs) while reducing metabolic oxidation vs. non-fluorinated analogs. Computational docking (AutoDock Vina) paired with alanine-scanning mutagenesis can map critical interactions. For example, replacing fluorine with hydrogen at position 2 reduces binding energy by ~2 kcal/mol in serotonin receptor models .

Q. What analytical methods detect trace impurities (<0.1%) in bulk batches?

- Methodological Answer :

- LC-QTOF-MS : Identifies low-abundance byproducts (e.g., 1-(2-fluorophenyl)cyclobutanamine from partial dehalogenation) via exact mass (±5 ppm) .

- ICP-MS : Quantifies residual palladium (from Suzuki couplings) to <10 ppm, critical for in vivo studies .

- Dynamic vapor sorption (DVS) : Monitors hygroscopicity-induced degradation, which can form hydrate clusters detectable by Raman spectroscopy .

Key Research Considerations

- Stability : Hydrochloride salts of difluorophenylamines degrade under UV light; store in amber vials .

- Stereochemistry : Racemization occurs at >80°C; avoid prolonged heating during solvent removal .

- Contradictions : Conflicting solubility data may stem from polymorphism; characterize batches via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.